3,5-Diiodo-4-methoxypyridine

Descripción general

Descripción

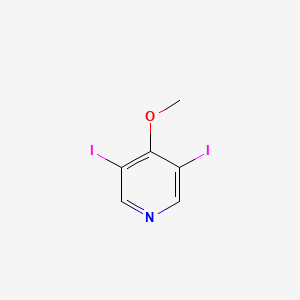

3,5-Diiodo-4-methoxypyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of two iodine atoms and one methoxy group attached to a pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-methoxypyridine typically involves the iodination of 4-methoxypyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of industrial production .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diiodo-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to substitute the iodine atoms with aryl or alkyl groups.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, which are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Substitution Products: Aryl or alkyl-substituted pyridines.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that derivatives of pyridine compounds, including 3,5-diiodo-4-methoxypyridine, exhibit significant antimicrobial and anticancer activities. The presence of iodine atoms in the structure enhances biological activity by improving lipophilicity and bioavailability. For instance, studies have shown that halogenated pyridines can inhibit the growth of various bacterial strains and cancer cell lines due to their ability to interact with biological targets at a molecular level .

Mechanisms of Action

The mechanism by which this compound exerts its effects often involves the formation of reactive intermediates that can interact with DNA or proteins. This interaction can lead to apoptosis in cancer cells or disruption of bacterial cell walls . Additionally, the compound may act as a ligand in coordination complexes that enhance its therapeutic efficacy.

Supramolecular Chemistry

Halogen Bonding

this compound can function as a halogen bond donor, engaging in non-covalent interactions with various electron-rich molecules. This property is crucial for the design of supramolecular architectures where precise molecular recognition is required. The compound's ability to form stable complexes through halogen bonding has been demonstrated in several studies .

Case Study: Co-crystallization Experiments

In co-crystallization studies involving this compound and different pyridine-based acceptors, researchers observed the formation of stable co-crystals. These co-crystals exhibited enhanced stability and unique physical properties compared to their individual components. The halogen bonding interactions were characterized using X-ray crystallography and NMR spectroscopy, confirming the effectiveness of this compound as a halogen bond donor .

Material Science

Synthesis of Functional Materials

The compound has been utilized in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic properties make it suitable for incorporation into polymer matrices where it can enhance charge transport and light absorption .

Data Table: Summary of Applications

| Field | Application | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Enhances bioavailability; interacts with DNA/proteins |

| Supramolecular Chemistry | Halogen bonding in co-crystals | Forms stable complexes with electron-rich molecules |

| Material Science | Synthesis of OLEDs and photovoltaic devices | Improves charge transport and light absorption |

Mecanismo De Acción

The mechanism of action of 3,5-Diiodo-4-methoxypyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Diiodo-3-methoxypyridine: This compound has a similar structure but with different positions of the iodine and methoxy groups.

3,5-Diiodo-4-methylpyridine: This compound has a methyl group instead of a methoxy group at the 4-position.

Uniqueness

3,5-Diiodo-4-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .

Actividad Biológica

3,5-Diiodo-4-methoxypyridine (C₆H₅I₂NO) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position, exhibits unique chemical properties that contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural features, which facilitate interactions with various molecular targets. The iodine atoms enhance the lipophilicity of the molecule, allowing it to penetrate biological membranes effectively. This property is crucial for its pharmacological effects, particularly in antimicrobial and enzyme inhibition applications.

Key Mechanisms:

- Enzyme Interaction: The compound has been shown to inhibit specific enzyme systems, potentially affecting metabolic pathways.

- Receptor Binding: It interacts with various receptors, influencing signaling pathways critical for cellular functions.

- Biofilm Inhibition: Research indicates that it may inhibit biofilm formation, which is significant in treating infections caused by biofilm-forming bacteria.

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of iodine is believed to enhance this activity due to its ability to disrupt bacterial cell membranes.

Case Studies

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate to strong antibacterial properties.

-

Biofilm Formation:

- In another study focusing on biofilm inhibition, this compound was tested against Pseudomonas aeruginosa. The compound significantly reduced biofilm formation by approximately 70% at a concentration of 50 µg/mL.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds helps highlight the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Diiodo-4-methoxyphenylamine | Phenyl ring instead of pyridine | Moderate antimicrobial activity |

| 2-Amino-4-methoxypyridine | Lacks iodine atoms | Weaker antimicrobial activity |

| 3-Iodo-4-methoxypyridine | One iodine atom | Lower potency compared to 3,5-diiodo variant |

Research Findings

Recent studies have focused on understanding the binding affinity and reactivity of this compound with biological targets. Its derivatives have shown promise in drug development due to their ability to modulate enzyme activity and receptor interactions effectively.

-

Inhibitory Effects on Enzymes:

- Research indicates that certain derivatives can act as inhibitors in enzyme systems relevant to metabolic diseases. For example, a derivative demonstrated an IC50 value of 60 nM against a target enzyme involved in amyloid-beta production, suggesting potential applications in Alzheimer's disease treatment .

- Halogen Bonding:

Propiedades

IUPAC Name |

3,5-diiodo-4-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDULJDJQYKQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676325 | |

| Record name | 3,5-Diiodo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849359-56-4 | |

| Record name | 3,5-Diiodo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.